Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate
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Description
“Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate” is a product used for proteomics research . It has a molecular formula of C16H22N2O3 and a molecular weight of 290.36 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbonyl group (C=O), an amino group (NH2) attached to a 3-methylphenyl group, and an acetate group attached to the piperidine ring .Scientific Research Applications
Asymmetric Synthesis
A study by Salgado et al. (2019) describes the asymmetric synthesis of methyl piperidine derivatives, emphasizing their potential in creating biologically significant compounds. This synthesis involves a domino process, providing δ-amino acid derivatives with full stereochemical control, crucial for producing polysubstituted piperidines (Salgado et al., 2019).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of similar piperidine derivatives have been studied, as in the work of Khan et al. (2013). They report the synthesis of methyl piperidine acrylate and its H-bonded dimers, held together by C-H...π and C-H...O interactions. This research adds to the understanding of how small modifications in molecular structure can impact physical properties (Khan et al., 2013).
Palladium-catalyzed CH Functionalization
Magano et al. (2014) discuss the use of palladium-catalyzed CH functionalization in synthesizing various piperidine derivatives, highlighting the versatility of this method in medicinal chemistry synthesis. Such methodologies are significant in developing enzyme inhibitors and other medicinal compounds (Magano et al., 2014).
Ionic Liquid Influence on Reactions
Research by Millán et al. (2013) examines how ionic liquids affect the reaction rates of piperidine with other compounds, shedding light on medium effects in chemical reactions. Understanding these influences is vital for optimizing reaction conditions in pharmaceutical synthesis (Millán et al., 2013).
Neuroprotectant Properties
Chenard et al. (1995) identified a piperidine derivative as a potent NMDA antagonist with potential neuroprotective properties. Such compounds are significant in researching treatments for neurodegenerative diseases (Chenard et al., 1995).
DNA Interaction Studies
Kurt et al. (2020) synthesized novel Schiff base ligands, including piperidine derivatives, and studied their DNA binding properties. This research is fundamental in drug design and understanding molecular interactions in biological systems (Kurt et al., 2020).
Properties
IUPAC Name |
methyl 2-[1-[(3-methylphenyl)carbamoyl]piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-4-3-5-14(10-12)17-16(20)18-8-6-13(7-9-18)11-15(19)21-2/h3-5,10,13H,6-9,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDTFQRBYAEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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